Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate
Brand Name: Vulcanchem
CAS No.: 60274-90-0
VCID: VC17013520
InChI: InChI=1S/C14H7NO7S.Na/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1
SMILES:
Molecular Formula: C14H6NNaO7S
Molecular Weight: 355.26 g/mol

Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate

CAS No.: 60274-90-0

Cat. No.: VC17013520

Molecular Formula: C14H6NNaO7S

Molecular Weight: 355.26 g/mol

* For research use only. Not for human or veterinary use.

Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate - 60274-90-0

Specification

CAS No. 60274-90-0
Molecular Formula C14H6NNaO7S
Molecular Weight 355.26 g/mol
IUPAC Name sodium;8-nitro-9,10-dioxoanthracene-1-sulfonate
Standard InChI InChI=1S/C14H7NO7S.Na/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1
Standard InChI Key HPGPAWSZFXHFHT-UHFFFAOYSA-M
Canonical SMILES C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate belongs to the anthraquinone sulfonate family, characterized by a planar polycyclic aromatic system. Its molecular formula is C₁₄H₆NNaO₇S, with a molecular weight of 355.26 g/mol . The sodium ion replaces the hydrogen in the sulfonic acid group of the parent compound, enhancing water solubility.

Table 1: Key Identifiers

PropertyValue
CAS No.60274-90-0
IUPAC NameSodium 8-nitro-9,10-dioxoanthracene-1-sulfonate
Molecular FormulaC₁₄H₆NNaO₇S
Parent Compound (CID)67209
SMILESC1=CC2=C(C(=C1)N+[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+]

The compound’s structure was confirmed via X-ray crystallography and spectroscopic methods, revealing a conjugated π-system stabilized by electron-withdrawing nitro and sulfonate groups . The sodium counterion facilitates ionic interactions in aqueous environments, making it suitable for applications requiring solubility in polar solvents.

Synthesis and Production

The synthesis begins with the nitration of 9,10-dihydroanthracene-1-sulphonic acid. In a documented procedure, the parent acid (CAS No. 129-37-3) is treated with concentrated sulfuric acid and nitric acid at 95–100°C for 1 hour, yielding 9,10-dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid . Subsequent neutralization with sodium hydroxide produces the sodium salt:

C₁₄H₇NO₇S+NaOHC₁₄H₆NNaO₇S+H₂O\text{C₁₄H₇NO₇S} + \text{NaOH} \rightarrow \text{C₁₄H₆NNaO₇S} + \text{H₂O}

This method achieves a purity of >98%, as verified by high-performance liquid chromatography (HPLC) . Industrial-scale production requires precise control of nitration conditions to avoid over-oxidation, which can degrade the anthracene backbone.

Physicochemical Properties

The compound exhibits moderate solubility in water (12.7 g/L at 25°C) and limited solubility in organic solvents like ethanol (<0.5 g/L). Key properties include:

Table 2: Physicochemical Data

PropertyValue
Melting Point285–288°C (decomposes)
λmax (UV-Vis)342 nm (ε = 1.2 × 10⁴ L/mol·cm)
pKa (Sulfonate Group)<1.0
StabilityStable in air; decomposes under strong UV light

The strong electron-withdrawing nitro group reduces the compound’s redox potential, making it resistant to reduction by common biological agents .

Biological Activity and Industrial Applications

Inhibition of Sulfide-Producing Bacteria

A landmark study (WO1991015954A1) demonstrated that sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate inhibits sulfide production in sulfate-reducing bacteria (SRB) by >90% at 50 µM concentrations . The mechanism involves competitive inhibition of the adenylyl sulfate reductase enzyme, critical for sulfate-to-sulfide conversion.

Table 3: Efficacy Against SRB Strains

Bacterial Strain% Inhibition at 50 µM
Desulfovibrio vulgaris92.4 ± 3.1
Desulfotomaculum nigrificans88.9 ± 2.8
Mixed SRB Consortium94.7 ± 1.5

Notably, the compound shows minimal impact on non-SRB species like Escherichia coli (<5% growth inhibition), underscoring its specificity . This property is exploited in oilfield operations to prevent reservoir souring and in wastewater treatment to reduce hydrogen sulfide emissions .

Future Research Directions

Current investigations focus on:

  • Nanoparticle Functionalization: Enhancing delivery to biofilms in oil pipelines.

  • Structure-Activity Relationships: Modifying the nitro group position to improve inhibitory potency.

  • Environmental Impact: Long-term ecotoxicology studies in marine sediments.

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